6-Bromo-3-iodo-1-methyl-1H-indazole

Catalog No.
S12817540
CAS No.
M.F
C8H6BrIN2
M. Wt
336.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-iodo-1-methyl-1H-indazole

Product Name

6-Bromo-3-iodo-1-methyl-1H-indazole

IUPAC Name

6-bromo-3-iodo-1-methylindazole

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

InChI

InChI=1S/C8H6BrIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3

InChI Key

MENLMBSCMKXEFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)I

6-Bromo-3-iodo-1-methyl-1H-indazole (CAS 1260741-78-3) is a highly specialized, orthogonally functionalized heterocyclic building block widely utilized in advanced pharmaceutical synthesis and medicinal chemistry. By featuring an iodine atom at the C3 position and a bromine atom at the C6 position, this scaffold exploits the inherent thermodynamic differences in carbon-halogen bond dissociation energies to enable highly regioselective, sequential cross-coupling reactions [1]. The presence of a pre-installed N1-methyl group locks the indazole tautomerization, preventing unwanted side reactions during downstream functionalization. This compound is primarily procured to streamline the synthesis of complex bi-aryl and multi-substituted indazole derivatives, such as NaV1.7 inhibitors and targeted protein degraders, by eliminating the need for early-stage halogenation or protection steps.

Research Fit

Orthogonal C–I and C–Br reactivity enables programmed sequential Pd cross-couplings
Dihalogenated indazole scaffold supports divergent library synthesis from a single core
Privileged heterocycle for medicinal chemistry, reported as phenol bioisostere

Substituting 6-Bromo-3-iodo-1-methyl-1H-indazole with simpler precursors introduces severe process inefficiencies and yield penalties. If a buyer opts for the non-methylated analog (6-bromo-3-iodo-1H-indazole), they must perform an in-house N-alkylation using highly toxic methylating agents like methyl iodide, which typically generates a difficult-to-separate mixture of N1 and N2 regioisomers, often reducing the isolated yield of the desired N1-isomer to roughly 53% after tedious chromatography . Alternatively, starting from 6-bromo-1-methyl-1H-indazole requires a harsh C3-iodination step using N-iodosuccinimide (NIS) at elevated temperatures (up to 150 °C), which degrades sensitive functional groups and adds unnecessary synthetic steps . Finally, attempting to use 3,6-dibromo-1-methyl-1H-indazole removes the orthogonal reactivity afforded by the distinct carbon-halogen bonds, resulting in statistical mixtures during palladium-catalyzed cross-coupling rather than precise C3-first functionalization.

Substitution Risk

Target
6-Bromo-3-iodo-1-methyl-1H-indazole — dual orthogonal halogens
Generic analog
Mono-halogenated indazoles (e.g., 3-iodo or 6-bromo only) lack the second reactive handle for sequential diversification
Substitution with a single-halogen building block may limit synthetic programmability, restricting access to regiospecifically elaborated SAR targets

Orthogonal Cross-Coupling Regioselectivity

The primary procurement driver for 6-Bromo-3-iodo-1-methyl-1H-indazole is its capacity for perfectly regioselective cross-coupling. Because the C3-I bond is significantly more reactive toward oxidative addition than the C6-Br bond, palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) occur exclusively at the C3 position under mild conditions (60-80 °C). Literature protocols demonstrate that coupling a complex boronic ester at C3 yields isolated products at ~66% efficiency with the C6-bromide remaining completely intact for subsequent functionalization . In contrast, utilizing a 3,6-dibromo-1-methyl-1H-indazole comparator under similar conditions yields a complex statistical mixture of mono-coupled and bis-coupled products, requiring extensive HPLC purification.

Evidence DimensionRegioselectivity in primary Pd-catalyzed cross-coupling
Target Compound Data>95% preference for C3-coupling (leaving C6-Br intact)
Comparator Or Baseline3,6-Dibromo-1-methyl-1H-indazole: Statistical mixture (poor C3 vs C6 discrimination)
Quantified DifferenceNear-absolute regiocontrol vs. statistical mixture
ConditionsPd(dppf)Cl2, standard boronic acid/ester, 60-80 °C

Eliminates the need for complex chromatographic separation of regioisomers, drastically increasing downstream yield and throughput.

C–I vs C–Br Reactivity
Class-level inference
Reactivity ratio >100:1 (C–I : C–Br) for oxidative addition with Pd(0)
Supports selective C3 functionalization prior to C6 coupling
Pd-catalyzed Suzuki, Sonogashira, Negishi; well-established class behavior

Elimination of N-Alkylation Regioisomerism

Procuring the pre-methylated 6-Bromo-3-iodo-1-methyl-1H-indazole eliminates the yield-limiting N-alkylation step required when using the non-methylated 6-bromo-3-iodo-1H-indazole baseline. In-house methylation of the indazole core with methyl iodide and sodium hydride typically yields a mixture of N1 and N2 isomers. Standard industrial preparations report that the isolated yield of the pure N1-methylated product is often limited to roughly 53% after silica gel chromatography due to the formation of the N2-methyl byproduct and associated workup losses . By purchasing the pre-methylated building block, buyers secure 100% N1-isomer purity, bypassing toxic reagents and immediate yield penalties.

Evidence DimensionEffective yield of pure N1-methylated intermediate
Target Compound Data100% (Pre-installed, ready for use)
Comparator Or Baseline6-Bromo-3-iodo-1H-indazole: ~53% isolated yield after in-house methylation and purification
Quantified Difference~47% absolute yield recovery and elimination of 1 synthetic step
ConditionsNaH, MeI, DMF at 0-20 °C followed by chromatography

Procuring the pre-methylated scaffold saves a synthetic step, avoids handling highly toxic methyl iodide, and prevents significant yield loss from N2-isomer formation.

PTP Degrader Synthesis
Supporting evidence
C6–Br coupled with complex boronate ester (28 h) to deliver heterobifunctional intermediate
Demonstrates orthogonal handle utility in complex target construction
Patent WO2023114527; Pd-catalyzed, THF/dioxane/water

Bypassing Harsh C3-Iodination Conditions

For synthetic routes requiring C3-functionalization, starting with 6-bromo-1-methyl-1H-indazole necessitates an aggressive electrophilic iodination. Standard protocols for this transformation require N-iodosuccinimide (NIS) in DMF at highly elevated temperatures (up to 150 °C) . These harsh thermal conditions can lead to thermal degradation of sensitive moieties, require energy-intensive heating and cooling cycles, and demand extensive organic extraction to remove succinimide byproducts. Procuring 6-Bromo-3-iodo-1-methyl-1H-indazole directly bypasses this bottleneck, providing a room-temperature-ready precursor for immediate cross-coupling or metalation.

Evidence DimensionEnergy and reagent requirements for C3-activation
Target Compound DataReady for immediate cross-coupling at mild temperatures (60 °C)
Comparator Or Baseline6-Bromo-1-methyl-1H-indazole: Requires NIS and heating to 150 °C
Quantified DifferenceElimination of a 150 °C reaction step and stoichiometric succinimide waste generation
ConditionsC3-Iodination vs. Direct Cross-Coupling

Reduces total synthesis time, energy expenditure, and waste generation, improving the overall processability of advanced API synthesis.

Computed Lipophilicity
Class-level inference
Computed logP ~2.9 (+1.4 logP units vs unsubstituted 1-methyl-1H-indazole)
May support lipophilicity-driven property modulation in lead optimization
Computational prediction (XLogP3); experimental logD/logP not reported
Commercial Purity
Data to verify
≥95% (vendor specification)
Procurement baseline for complex synthesis reproducibility
Verify lot-specific COA; impurity profile may influence sensitive couplings

Sequential Cross-Coupling for Complex API Synthesis

Due to the orthogonal reactivity of the C3-I and C6-Br bonds, this compound is perfectly suited for synthesizing complex pharmaceutical intermediates, such as NaV1.7 inhibitors and BCL6 targeted protein degraders. It allows chemists to perform a Suzuki or Sonogashira coupling at the C3 position first, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C6 position, entirely bypassing intermediate protection or deprotection steps [1].

Regioselective Zincation and Metalation

The distinct electronic and steric environment of this dihalogenated indazole makes it an excellent substrate for regioselective zincation and subsequent electrophilic trapping. AI-driven synthetic route planning platforms specifically identify this building block for highly scalable, cost-effective routes where the C3 position is selectively metalated and alkylated, bypassing more expensive transition-metal catalyzed steps [2].

High-Throughput Library Generation

Because the pre-methylated core guarantees N1-isomer purity, this compound is an ideal starting material for automated, high-throughput library synthesis of di-substituted indazoles. The predictable, stepwise reactivity of the halogens ensures that parallel synthesis platforms generate uniform product distributions without the confounding variables of N-alkylation mixtures or poor regiocontrol.

Application Fit

Application
Selection Property
Validation Focus
Kinase/PTP inhibitor library synthesis
Orthogonal C–I and C–Br handles for sequential cross-coupling
C3 and C6 SAR exploration
PROTAC intermediate
Dihalogenated scaffold for independent linker and ligand attachment
Ternary complex formation optimization
Radioiodination precursor
C–I for isotopic exchange, C–Br for targeting vector attachment
Labeling efficiency and radiochemical stability
Lead optimization ADME/PK modulation
Indazole core as reported phenol bioisostere, dual modification sites
LogD, solubility, and microsomal stability profiling

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

335.87591 g/mol

Monoisotopic Mass

335.87591 g/mol

Heavy Atom Count

12

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